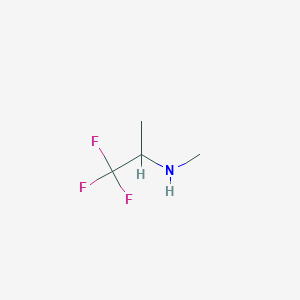

N-Methyl-1,1,1-trifluoro-2-propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-N-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYLQDHKQINDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591902 | |

| Record name | 1,1,1-Trifluoro-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632344-06-0 | |

| Record name | 1,1,1-Trifluoro-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 1,1,1 Trifluoro 2 Propylamine and Its Chiral Forms

Strategies for Racemic N-Methyl-1,1,1-trifluoro-2-propylamine Synthesis

The preparation of racemic this compound typically involves the formation of the carbon-nitrogen bond at the C2 position of the trifluoropropyl scaffold, followed by or concurrent with the introduction of the N-methyl group.

Routes Involving Amination of Fluorinated Precursors

A primary route to racemic this compound involves the amination of readily available fluorinated precursors such as 1,1,1-trifluoroacetone (B105887). This can be achieved through the formation of an imine intermediate with methylamine (B109427), which is subsequently reduced. The initial condensation reaction between 1,1,1-trifluoroacetone and methylamine yields the corresponding N-(1,1,1-trifluoro-2-propylidene)methanamine.

This imine formation is a critical step, and the subsequent reduction of the C=N double bond solidifies the amine structure. Various reducing agents can be employed for this transformation, leading to the desired racemic product.

Reductive Pathways for N-Methylated Fluorinated Amines

Reductive amination represents a direct and efficient method for the synthesis of this compound in its racemic form. wikipedia.orgyoutube.comorganic-chemistry.org This one-pot reaction combines a carbonyl compound (1,1,1-trifluoroacetone), an amine (methylamine), and a reducing agent. wikipedia.orgyoutube.comorganic-chemistry.org The reaction proceeds through the in situ formation of the imine or enamine, which is then immediately reduced to the target amine.

Commonly used reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be influenced by the specific reaction conditions and the reactivity of the substrates. Catalytic hydrogenation over metal catalysts like palladium or platinum is another effective reductive pathway. wikipedia.org

Table 1: Comparison of Reductive Amination Conditions for Amine Synthesis

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol, room temperature | Readily available, inexpensive | Can reduce the starting carbonyl if not controlled |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH (e.g., with AcOH) | More selective for imines over carbonyls | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane, room temperature | Mild, high selectivity for imines, broad functional group tolerance | More expensive than other borohydrides |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol or methanol, H₂ pressure | "Green" process, high yields | Requires specialized hydrogenation equipment |

Enantioselective Synthesis of this compound

Accessing the enantiomerically pure forms of this compound is of significant interest, and this is predominantly achieved through diastereoselective reactions employing chiral auxiliaries. wikipedia.orgnih.gov

Chiral Auxiliary-Mediated Approaches to Trifluoromethylated Amines

The use of a chiral auxiliary allows for the control of the stereochemical outcome of a reaction by temporarily introducing a chiral element that is later removed. wikipedia.orgnih.gov This strategy is highly effective for the synthesis of chiral α-trifluoromethyl amines. nih.gov

Chiral sulfinamides, particularly tert-butanesulfinamide (tBS), have proven to be exceptionally versatile and reliable chiral auxiliaries for the asymmetric synthesis of a wide array of chiral amines, including those bearing a trifluoromethyl group. nih.govresearchgate.netresearchgate.netyale.edunih.govbioorganica.com.ua The general approach involves the condensation of the chiral sulfinamide with a trifluoromethyl ketone, such as 1,1,1-trifluoroacetone, to generate a chiral N-sulfinylimine.

This key intermediate then undergoes a diastereoselective nucleophilic addition or reduction. For the synthesis of this compound, the sulfinylimine derived from 1,1,1-trifluoroacetone would first be reduced to the corresponding sulfinamide. Subsequent N-methylation followed by the removal of the chiral auxiliary would yield the desired enantiomerically enriched product. The stereochemical outcome of the reduction is directed by the bulky tert-butylsulfinyl group, which effectively shields one face of the imine.

The final step involves the cleavage of the sulfinyl group, which is typically achieved under mild acidic conditions, to afford the free chiral amine without racemization.

Table 2: Key Steps in Chiral Sulfinamide-Mediated Synthesis of α-Trifluoromethyl Amines

| Step | Reagents and Conditions | Purpose |

| 1. Sulfinylimine Formation | 1,1,1-Trifluoroacetone, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ or CuSO₄, THF | Formation of the chiral N-tert-butanesulfinylimine intermediate |

| 2. Diastereoselective Reduction | L-Selectride® or NaBH₄, THF, -78 °C to rt | Stereoselective reduction of the C=N bond to establish the chiral center |

| 3. N-Methylation | Methyl iodide (MeI), base (e.g., NaH), DMF | Introduction of the methyl group on the nitrogen atom |

| 4. Auxiliary Cleavage | HCl in a protic solvent (e.g., methanol) | Removal of the tert-butanesulfinyl auxiliary to yield the final chiral amine |

Besides chiral sulfinamides, other stereodirecting auxiliaries can be employed in the enantioselective synthesis of chiral amines. Evans-type oxazolidinone auxiliaries are well-established for controlling stereochemistry in various transformations, including the synthesis of amino acids and their derivatives. wikipedia.orgresearchgate.netyoutube.com

In a potential synthetic route towards chiral this compound, an oxazolidinone auxiliary could be acylated with a trifluoromethyl-containing acylating agent. Subsequent manipulation of the carbonyl group to an amine, followed by N-methylation and cleavage of the auxiliary, could provide the desired enantiomer. The stereoselectivity is governed by the steric hindrance imposed by the substituents on the chiral oxazolidinone ring, which directs the approach of reagents to the opposite face. wikipedia.orgresearchgate.net

Another class of auxiliaries that have shown promise are based on chiral amino alcohols, such as pseudoephedrine and pseudoephenamine, which can form chiral amides that direct subsequent reactions. nih.gov The application of these auxiliaries to the synthesis of α-trifluoromethyl amines would involve the formation of an amide, followed by transformations to introduce the amine and methyl group at the desired position, with the stereochemistry being controlled by the chiral scaffold.

Asymmetric Catalysis in the Synthesis of Fluorinated Amines

The direct asymmetric synthesis of chiral amines from prochiral ketones represents a highly efficient approach to obtaining enantiomerically pure compounds. For this compound, this can be conceptually achieved through the asymmetric reductive amination of 1,1,1-trifluoroacetone with methylamine. Key catalytic strategies for this and related transformations are detailed below.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Addition

Transition metal catalysis is a cornerstone of asymmetric synthesis. The asymmetric reductive amination of ketones, including fluorinated variants, can be effectively achieved using chiral transition metal complexes. This process typically involves the in-situ formation of an imine from the ketone and amine, which is then asymmetrically hydrogenated.

Ruthenium-based catalysts, in particular, have shown significant promise in the asymmetric reductive amination of aryl-trifluoromethyl ketones to furnish primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity (80-97% ee) and good yields (51-92%). nih.gov This is typically achieved using ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant. While this specific example addresses aryl ketones and the formation of primary amines, the underlying principles are applicable to the synthesis of N-alkylated aliphatic amines like this compound. The reaction would proceed via the formation of the N-methylimine of 1,1,1-trifluoroacetone, followed by a chiral ruthenium complex-mediated hydrogenation. The choice of chiral ligand is critical for achieving high enantioselectivity in such transformations.

Table 1: Overview of Transition Metal-Catalyzed Asymmetric Reductive Amination

| Catalyst Type | Substrate Example | Product Type | Key Features |

|---|---|---|---|

| Ruthenium Complexes | Aryl-trifluoromethyl ketones | Primary α-(trifluoromethyl)arylmethylamines | High enantioselectivity and yields, utilizes H₂ gas. nih.gov |

Biocatalytic Approaches via N–H Carbene Insertion and Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, with their inherent chirality, can catalyze asymmetric reactions with exceptional precision.

One innovative biocatalytic strategy for the synthesis of α-trifluoromethyl amines involves the asymmetric N–H carbene insertion reaction. This method has been developed using engineered variants of cytochrome c552, which can catalyze the reaction between aryl amines and acceptor-acceptor 2-diazotrifluoropropanoates to produce chiral α-trifluoromethyl amino esters with high yields and enantiomeric excesses. While not a direct synthesis of this compound, this approach highlights the potential of engineered enzymes in constructing chiral C-N bonds adjacent to a trifluoromethyl group.

More directly applicable is the use of amine dehydrogenases (AmDHs) and imine reductases (IREDs) for asymmetric reductive amination. These enzymes can catalyze the direct conversion of a ketone to a chiral amine. nih.govrsc.orgresearchgate.netthieme-connect.de For the synthesis of this compound, an appropriate enzyme would facilitate the reductive coupling of 1,1,1-trifluoroacetone and methylamine. This biocatalytic approach is highly attractive due to its potential for high enantioselectivity and operation under mild, environmentally benign conditions. The selection or engineering of an enzyme with high activity and selectivity for this specific substrate pair is a key area of research.

Resolution Techniques for Enantiomer Separation

When a racemic mixture of this compound is synthesized, the separation of the individual enantiomers is necessary. Diastereomeric salt crystallization is a classical and widely used technique for this purpose.

Diastereomeric Salt Crystallization

This method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.

The choice of the resolving agent is crucial and often determined empirically. For chiral amines, common resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Due to the difference in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The crystallized salt is then separated by filtration. Finally, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The success of this method depends on the significant difference in solubility between the two diastereomeric salts.

Synthesis of Closely Related Trifluoromethylated Amine Precursors and Analogs

The synthesis of the target compound often relies on the availability of key precursors. In this case, 1,1,1-trifluoro-2-propanamine is a crucial intermediate.

Preparation of 1,1,1-Trifluoro-2-propanamine

1,1,1-Trifluoro-2-propanamine can be synthesized from the readily available starting material, 1,1,1-trifluoroacetone. wikipedia.org A common method involves the reductive amination of 1,1,1-trifluoroacetone with ammonia. This reaction can be carried out using various reducing agents, such as sodium borohydride in the presence of a Lewis acid, or through catalytic hydrogenation. The initial step is the formation of the imine of 1,1,1-trifluoroacetone, which is then reduced to the corresponding primary amine. The resulting racemic 1,1,1-trifluoro-2-propanamine can then be used as a precursor for the synthesis of this compound, for example, through a subsequent N-methylation step.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoro-2-propanamine |

| 1,1,1-trifluoroacetone |

| Tartaric acid |

| Mandelic acid |

| Camphorsulfonic acid |

| Sodium borohydride |

Fluorination of Amino Acids

The introduction of a trifluoromethyl group into an amino acid framework is a foundational strategy for the synthesis of compounds like this compound. While direct fluorination of alanine (B10760859) to install a CF3 group at the β-position is challenging, the synthesis of 3,3,3-trifluoroalanine serves as a crucial starting point. Subsequent transformations, including decarboxylation, reduction, and N-methylation, can then lead to the target amine.

One approach to synthesizing trifluoroalanine (B10777074) involves the enzymatic reductive amination of 3,3,3-trifluoropyruvate. Studies have shown that alanine dehydrogenases can catalyze this transformation to produce (R)-3,3,3-trifluoroalanine, while diaminopimelate dehydrogenases can yield the (S)-enantiomer. nih.gov These enzymatic methods offer high enantioselectivity under mild conditions.

Chemically, the synthesis of N-protected β,β,β-trifluoroalanine derivatives has been achieved from precursors like serine. For instance, fluorodehydroxylation of a protected serine derivative using reagents like Deoxofluor can yield the corresponding trifluoroalanine derivative in good yields and with high stereoselectivity. mdpi.com Once the trifluoroalanine scaffold is obtained, it can be converted to this compound through a sequence of reactions. This would typically involve decarboxylation of the amino acid, followed by N-methylation of the resulting primary amine. Reductive amination of the corresponding ketone, 1,1,1-trifluoroacetone, with methylamine also presents a viable, more direct route. mdpi.com

| Precursor | Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 3,3,3-Trifluoropyruvate | Alanine Dehydrogenase | (R)-3,3,3-Trifluoroalanine | - | >99 |

| 3,3,3-Trifluoropyruvate | Diaminopimelate Dehydrogenase | (S)-3,3,3-Trifluoroalanine | - | >99 |

| N-Boc-L-Serine Methyl Ester | Deoxofluor | N-Boc-(S)-3,3,3-Trifluoroalanine Methyl Ester | ~70 | >98 |

Reduction of Trifluoromethylated Oximes and Imines

A prominent and effective strategy for the asymmetric synthesis of chiral α-trifluoromethylated amines is the catalytic reduction of trifluoromethyl-substituted imines. This method allows for the direct installation of the chiral center at the carbon bearing the trifluoromethyl group.

A highly effective method involves the enantioselective reduction of α-trifluoromethylated imines using a BINOL-derived boro-phosphate catalyst with catecholborane as the hydride source. organic-chemistry.orgacs.org This approach provides access to a range of chiral α-trifluoromethylated amines in high yields and with excellent enantioselectivities under mild reaction conditions. organic-chemistry.orgacs.org For the synthesis of this compound, the corresponding N-methyl imine of 1,1,1-trifluoroacetone would be the required substrate.

Another powerful technique is the direct asymmetric hydrogenation of N-alkyl imines. The use of a cationic Iridium(III)-hydride catalyst containing a P-stereogenic MaxPHOX ligand has been shown to be highly effective for the hydrogenation of N-methyl and other N-alkyl imines, achieving high enantioselectivity. researchgate.netorganic-chemistry.org This method is particularly relevant as it directly produces the N-methylated amine target. The reaction proceeds under relatively mild conditions and tolerates a variety of substrates. researchgate.netorganic-chemistry.org

The diastereoselective reduction of α-fluoroimines has also been explored, utilizing reagents like trichlorosilane. nih.gov While this study focused on β-fluoroamines, the principles of achieving high diastereoselectivity through chelation control could potentially be adapted for the reduction of trifluoromethyl imines with a chiral auxiliary on the nitrogen atom.

| Imine Substrate | Catalyst/Reductant | Product | Yield (%) | Enantiomeric Excess (ee %) |

| N-Aryl-α-trifluoromethyl ketimine | (R)-BINOL-derived boro-phosphate / Catecholborane | Chiral N-Aryl-α-trifluoromethyl amine | up to 98 | up to 96 |

| N-Methyl acetophenone (B1666503) imine | [IrH(THF)(P,N)(imine)][BArF] | Chiral N-Methyl-1-phenylethylamine | up to 99 | up to 94 |

| N-Benzyl-α-fluoroimine | Trichlorosilane | syn-N-Benzyl-β-fluoroamine | up to 85 | >20:1 dr |

Base-Catalyzed Isomerization Strategies

Base-catalyzed isomerization reactions represent another sophisticated approach to generating chiral trifluoromethylated amines. These methods often involve the migration of a double bond to create a chiral center, or the isomerization of an achiral imine to a chiral enamine which can then be converted to the desired amine.

A notable strategy involves the stereospecific isomerization of α-chiral allylic amines to furnish γ-chiral trifluoromethylated amines. acs.orgresearchgate.net In this process, a base catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), promotes a acs.orgnih.gov-proton shift, transferring chirality from the α-position to the γ-position. The resulting chiral imine/enamine intermediate can then undergo a diastereoselective reduction to yield an α,γ-chiral trifluoromethylated amine. acs.orgresearchgate.net While this method produces a γ-trifluoromethylated amine, the principles of base-catalyzed chirality transfer are significant.

More directly applicable is the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding chiral amines via a 1,3-proton shift. nih.gov Modified cinchona alkaloids have been developed as effective organocatalysts for this transformation. This approach allows for the highly enantioselective synthesis of both aromatic and aliphatic chiral trifluoromethylated amines from achiral imine precursors. nih.gov The reaction is believed to proceed through the formation of a 2-azaallylanion intermediate, which is then protonated stereoselectively. nih.gov

| Starting Material | Catalyst | Key Intermediate/Product | Yield (%) | Enantiomeric Excess (ee %) / Chirality Transfer (%) |

| α-Chiral γ-trifluoromethyl allylic amine | TBD | γ-Chiral trifluoromethylated imine/enamine | Quantitative | up to 99 c.t. |

| N-(4-nitrobenzyl)-1,1,1-trifluoro-2-propylimine | Modified Cinchona Alkaloid (DHQ-7f) | Chiral N-(4-nitrobenzyl)-1,1,1-trifluoro-2-propylamine | ~95 | 90 ee |

| N-Benzyl trifluoromethyl imines | Chiral Phase Transfer Catalyst | Chiral γ-amino-α,β-unsaturated esters | up to 99 | up to 99 ee |

Advanced Spectroscopic Characterization and Computational Studies of N Methyl 1,1,1 Trifluoro 2 Propylamine

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the precise three-dimensional arrangement of atoms within a molecule. For N-Methyl-1,1,1-trifluoro-2-propylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful method for probing the local chemical environment of atomic nuclei, providing critical information about molecular structure and stereochemistry. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for the complete characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The methyl group attached to the nitrogen (N-CH₃) would likely appear as a singlet or a doublet if coupled to the N-H proton. The proton on the chiral carbon (CH) would exhibit complex splitting, appearing as a multiplet due to coupling with the protons of the adjacent methyl group and the trifluoromethyl group. The methyl group attached to the chiral carbon (CH-CH₃) would likely be a doublet, split by the adjacent methine proton. The N-H proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent. hw.ac.uk

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of distinct carbon environments. docbrown.info We would expect to see separate signals for the N-methyl carbon, the chiral methine carbon, the methyl carbon attached to the chiral center, and the trifluoromethyl carbon. The chemical shift of the carbon atom bonded to the fluorine atoms (CF₃) would be significantly influenced by the high electronegativity of fluorine.

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial tool. huji.ac.il The three fluorine atoms are chemically equivalent and would therefore give rise to a single resonance. This signal would be split by the adjacent methine proton, likely resulting in a doublet. The chemical shift of the ¹⁹F signal provides information about the electronic environment of the trifluoromethyl group. nih.gov

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| N-H | 1.0 - 3.0 | broad singlet | - |

| CH-CH ₃ | 1.1 - 1.4 | doublet | 6.0 - 7.0 |

| N-CH ₃ | 2.2 - 2.6 | singlet or doublet | - |

| CH -CF₃ | 2.8 - 3.5 | multiplet | - |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. docbrown.info

Key expected vibrational modes include:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. docbrown.info

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl and methine groups. vscht.cz

C-F Stretch: Strong absorption bands are anticipated in the region of 1000-1400 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.

N-H Bend: A bending vibration for the N-H group is expected around 1550-1650 cm⁻¹. docbrown.info

C-N Stretch: The stretching vibration of the C-N bond would likely appear in the 1020-1220 cm⁻¹ range. docbrown.info

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Moderate to Weak |

| C-H | Stretch | 2850 - 3000 | Moderate to Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| N-H | Bend | 1550 - 1650 | Moderate |

| C-N | Stretch | 1020 - 1220 | Moderate |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. A key fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable iminium ion. The loss of a methyl radical (•CH₃) from the isopropyl group or the trifluoromethyl group (•CF₃) are also plausible fragmentation pathways. docbrown.infochemguide.co.uk The relative abundance of the fragment ions provides insights into the stability of the resulting ions and radicals.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₄H₈F₃N]⁺ | 127 |

| [M-CH₃]⁺ | [C₃H₅F₃N]⁺ | 112 |

| [M-CF₃]⁺ | [C₃H₈N]⁺ | 58 |

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry provides a theoretical framework to investigate the electronic and geometric properties of molecules, complementing experimental findings.

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be employed to model the electronic structure and geometry of this compound. These calculations can predict various molecular properties, including bond lengths, bond angles, dihedral angles, and the distribution of electron density. The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the electronic properties of the molecule, particularly at the adjacent chiral center and the amine group.

A key aspect of computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. wayne.edu For this compound, this would involve determining the preferred rotational conformations around the C-C and C-N bonds.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. mit.edu These calculations predict the frequencies of the fundamental vibrational modes of the molecule. The calculated vibrational frequencies can then be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands. Furthermore, the calculation of vibrational frequencies serves to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). nsf.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character due to the lone pair of electrons. The LUMO, on the other hand, would likely be distributed around the electron-withdrawing trifluoromethyl (CF3) group. This distribution makes the carbon atom of the CF3 group and the adjacent carbon atom susceptible to nucleophilic attack.

The HOMO-LUMO gap can be calculated using various computational methods, such as Density Functional Theory (DFT). The energies of these orbitals provide insights into the molecule's ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy). These parameters are vital for predicting how the molecule will interact with other chemical species.

Illustrative Data Table: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -9.85 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap | 11.10 |

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge distribution is a method used in computational chemistry to estimate the partial atomic charges on the constituent atoms of a molecule. This analysis provides a quantitative picture of the electron distribution and helps in understanding the molecule's polarity, electrostatic potential, and reactivity. The charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals.

In this compound, the highly electronegative fluorine atoms in the trifluoromethyl group are expected to have significant negative partial charges. Consequently, the carbon atom to which they are attached will carry a substantial positive partial charge. The nitrogen atom of the methylamine (B109427) group will also exhibit a negative charge due to its electronegativity and lone pair of electrons, while the hydrogen atoms attached to it and the adjacent carbon will be positively charged. This charge distribution highlights the electrophilic and nucleophilic centers within the molecule, which are key to predicting its chemical behavior in reactions.

Illustrative Data Table: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N | -0.65 |

| C (adjacent to N) | 0.15 |

| C (methyl on N) | 0.05 |

| C (adjacent to CF3) | 0.40 |

| C (of CF3) | 0.75 |

| F | -0.28 |

| H (on N) | 0.30 |

| H (on C-N) | 0.12 |

Thermodynamic Property Calculations

Computational chemistry provides powerful tools to calculate the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed using methods like DFT or ab initio calculations, often combined with statistical mechanics. The results are crucial for predicting the stability of a molecule and the feasibility and spontaneity of chemical reactions involving it.

For this compound, the calculated standard enthalpy of formation (ΔHf°) would provide a measure of its intrinsic stability relative to its constituent elements. The standard molar entropy (S°) would quantify the degree of disorder of the molecule, and the standard Gibbs free energy of formation (ΔGf°) would combine these factors to predict its thermodynamic stability under standard conditions. These properties are essential for understanding its behavior in various chemical environments and for designing synthetic routes.

Illustrative Data Table: Calculated Thermodynamic Properties

| Property | Value |

| Standard Enthalpy of Formation (gas) | -750.5 kJ/mol |

| Standard Molar Entropy | 320.2 J/(mol·K) |

| Standard Gibbs Free Energy of Formation | -690.8 kJ/mol |

Theoretical Models for Stereoselection and Reaction Pathways

Trifluoromethylated amines, such as this compound, are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. The stereochemistry of these compounds is often critical for their biological activity. Theoretical models, particularly those based on quantum mechanical calculations, are instrumental in understanding and predicting the stereoselectivity of reactions used to synthesize these molecules.

Computational studies can be employed to model the transition states of reactions leading to the formation of chiral centers. By calculating the energies of the different transition state structures, it is possible to predict which stereoisomer will be formed preferentially. For instance, in the synthesis of chiral amines, theoretical models can elucidate the role of chiral catalysts or auxiliaries in controlling the stereochemical outcome. These models can map out the entire reaction pathway, identifying intermediates and the energy barriers between them. This detailed understanding of the reaction mechanism at a molecular level is invaluable for the rational design of more efficient and selective synthetic methods.

Reaction Mechanisms and Stereochemical Control in N Methyl 1,1,1 Trifluoro 2 Propylamine Chemistry

Mechanistic Pathways in Functionalization and Derivatization Reactions

The functionalization of N-Methyl-1,1,1-trifluoro-2-propylamine and related α-trifluoromethylamines can proceed through various mechanistic pathways, primarily involving nucleophilic additions to precursor imines and, more challenging, transformations that activate the highly stable C-F bonds.

Nucleophilic Addition Reactions

The synthesis of this compound and its derivatives often involves the nucleophilic addition to a trifluoromethyl imine precursor. The potent electron-withdrawing effect of the CF3 group renders the imine carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov This approach is a cornerstone for creating the chiral center at the α-carbon. nih.gov

The general mechanism for nucleophilic addition to a trifluoromethyl ketimine to form a secondary amine like this compound involves the attack of a nucleophile on the imine carbon, followed by protonation of the resulting nitrogen anion. The choice of nucleophile is broad, encompassing organometallic reagents, enolates, and cyanide ions. nih.gov

Key mechanistic features include:

Activation of the Imine: The CF3 group inherently activates the C=N bond towards nucleophilic attack. In some cases, Lewis acids can be used to further enhance the electrophilicity of the imine carbon.

Nucleophilic Attack: The nucleophile approaches the imine carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a tetrahedral intermediate.

Protonation: The nitrogen anion of the intermediate is subsequently protonated by a proton source in the reaction mixture to yield the final amine product.

The addition of various nucleophiles to trifluoromethyl imines has been extensively studied, providing routes to diverse α-trifluoromethyl amines. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions to Trifluoromethyl Imines

| Nucleophile | Imine Substrate Type | Catalyst/Conditions | Product Type | Ref |

| Organozinc Reagents | Aryl CF3 Imines | Chiral Ligands | α-Alkyl-α-trifluoromethylamines | nih.gov |

| Arylboroxines | N,O-acetals of trifluoroacetaldehyde | Pd(II)/PyOX ligand | α-Aryl-α-trifluoromethylamines | nih.gov |

| Malonyl Nucleophiles | N-Cbz trifluoromethyl aldimines | Diamine salt | α-Secondary amines | nih.gov |

| Cyanide (TMSCN) | Trifluoromethyl ketimines | Chiral Guanidine | α-Trifluoromethyl-α-amino nitriles | nih.gov |

Transformations Involving C-F Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant synthetic challenge. rsc.org However, the selective functionalization of a C-F bond in the trifluoromethyl group of compounds like this compound would open new avenues for derivatization, allowing for the synthesis of partially fluorinated molecules from readily available polyfluorinated precursors. rsc.orgrsc.org

Mechanistic pathways for C-F bond activation in aliphatic trifluoromethyl groups can be broadly categorized:

Transition-Metal Catalysis: This is a prominent strategy where a low-valent transition metal complex can insert into a C-F bond via oxidative addition. Subsequent reductive elimination or other transformations can lead to a new bond at the carbon center. rsc.org For aliphatic C-F bonds, this process is particularly challenging due to high bond dissociation energies. researchgate.netnih.gov

Lewis Acid or Base Mediation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.net Similarly, strong bases can promote elimination reactions (dehydrofluorination) if a proton is available on an adjacent carbon. researchgate.net

Single-Electron Transfer (SET): Photoredox catalysis or the use of strong reducing agents can initiate a SET process, generating a radical anion from the trifluoromethyl group. rsc.orgresearchgate.net This intermediate can then fragment, ejecting a fluoride (B91410) ion to produce a difluoroalkyl radical, which can be trapped by other reagents. nih.gov This defluorinative functionalization strategy is gaining traction for its ability to proceed under mild conditions. nih.gov

While direct C-F activation on this compound is not widely reported, studies on analogous aliphatic trifluoromethyl compounds provide a mechanistic framework. For instance, the photochemical defluorinative alkylation of trifluoroacetates and trifluoroacetamides showcases a radical-mediated pathway that could be conceptually applied. nih.gov

Kinetic Studies and Isotope Effects in Related Fluorinated Amine Reactions

Direct kinetic studies on reactions involving this compound are scarce in the literature. However, the principles of kinetic analysis and isotope effects from studies of related fluorinated compounds and amine reactions can provide valuable insights into potential mechanistic details.

A kinetic isotope effect (KIE) is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. princeton.edu The magnitude of the KIE can provide evidence for bond breaking or formation in the rate-determining step (RDS) of a reaction. youtube.com

Primary Kinetic Isotope Effect (PKIE): A significant PKIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the RDS. youtube.com For a reaction involving this compound, a PKIE could be measured by deuterating the N-H or C-H bonds. For example, in a deprotonation or oxidation reaction involving the N-H bond, replacing the proton with deuterium (B1214612) would likely lead to a slower reaction rate if this step is rate-limiting.

Secondary Kinetic Isotope Effect (SKIE): A smaller KIE (kH/kD ≠ 1) can be observed when the isotopically labeled bond is not broken but is located near the reaction center. princeton.edu SKIEs often reflect changes in hybridization at the carbon atom adjacent to the isotopic label. For instance, if a reaction at the chiral center of this compound involves a change from sp3 to sp2 hybridization in the transition state, a normal SKIE (kH/kD > 1) would be expected for a deuterium-substituted α-proton. Conversely, a change from sp2 to sp3 would result in an inverse SKIE (kH/kD < 1). wpmucdn.com

Kinetic studies of electrophilic fluorinations of enamines have shown that these reactions follow second-order kinetics, consistent with a direct attack of the nucleophile on the fluorine atom. acs.org While not directly involving a fluorinated amine, these studies highlight how kinetic data can be used to distinguish between different mechanistic possibilities, such as direct substitution versus a single-electron transfer (SET) process. acs.org Analogous kinetic experiments on N-alkylation or N-acylation reactions of this compound could similarly elucidate the reaction mechanism.

Principles of Stereochemical Induction and Retention

The presence of a stereocenter at the carbon bearing the trifluoromethyl and amino groups makes stereochemical control a critical aspect of the chemistry of this compound. nih.gov The development of methods to synthesize this and related amines in an enantioenriched form is a significant area of research. nih.gov

Diastereoselective Control in Synthetic Sequences

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of α-trifluoromethyl amines, this is often achieved by introducing a chiral auxiliary into the molecule, which directs the approach of a reagent to one face of a prochiral center.

One common strategy involves the nucleophilic addition to a trifluoromethyl imine bearing a chiral auxiliary on the nitrogen atom. The steric bulk and conformational rigidity of the auxiliary create a biased environment, favoring the formation of one diastereomer of the product. After the reaction, the chiral auxiliary can be removed to yield the desired chiral amine.

Another approach is the diastereoselective reduction of a chiral trifluoromethyl-substituted sulfinimine. The sulfinyl group acts as a chiral directing group, and its reduction, for example with a hydride reagent, proceeds with high diastereoselectivity. Subsequent removal of the sulfinyl group provides the enantioenriched primary amine, which can then be N-methylated.

Table 2: Examples of Diastereoselective Synthesis of α-Trifluoromethyl Amine Derivatives

| Reaction Type | Chiral Substrate | Reagent | Diastereomeric Ratio (d.r.) | Product Type | Ref |

| Nucleophilic Addition | N-sulfinyl trifluoromethyl ketimine | Grignard Reagent | >95:5 | Tertiary α-trifluoromethyl amine | nih.gov |

| Mannich Reaction | N-PMP trifluoromethyl imine | Aldehyde with Proline catalyst | syn-product exclusively | syn-β-amino-α-trifluoromethyl ketone | nih.gov |

| Hydroalkylation | Isatin-derived azadienolate | Terminal diene, Pd-catalyst | up to 10:1 | Homoallylic α-trifluoromethyl amine | chemrxiv.org |

Enantioselective Regulation in Catalytic Processes

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering a more atom-economical approach than the use of stoichiometric chiral auxiliaries. nih.gov The enantioselective synthesis of α-trifluoromethyl amines, including secondary amines like this compound, is often achieved through the reaction of prochiral trifluoromethyl imines with achiral reagents in the presence of a chiral catalyst. nih.gov

Key catalytic strategies include:

Catalytic Reduction of Imines: The enantioselective reduction of trifluoromethyl ketimines is a widely used method. nih.gov Chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium) with chiral phosphine (B1218219) ligands or chiral organocatalysts like oxazaborolidines, can deliver a hydride to one face of the imine, leading to the preferential formation of one enantiomer of the amine. nih.gov

Catalytic Nucleophilic Addition: Chiral Lewis acids or organocatalysts can be used to catalyze the addition of nucleophiles to trifluoromethyl imines. The catalyst coordinates to the imine, creating a chiral environment that directs the nucleophilic attack, resulting in high enantioselectivity. nih.gov

Biocatalysis: Engineered enzymes, such as variants of cytochrome c, have been developed for the asymmetric N-H carbene insertion reactions to produce enantioenriched α-trifluoromethyl amines. acs.orgnih.gov This biocatalytic approach offers high yields and excellent enantioselectivities under mild reaction conditions. acs.orgnih.gov

The success of these catalytic processes relies on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the prochiral imine substrate in the transition state of the reaction.

Table 3: Examples of Enantioselective Catalytic Syntheses of α-Trifluoromethyl Amine Derivatives

| Reaction Type | Catalyst System | Substrate | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) | Product Type | Ref |

| Transfer Hydrogenation | Chiral Phosphoric Acid | N-Aryl CF3 Ketimine | up to 98% ee | Secondary aniline | nih.gov |

| N-H Carbene Insertion | Engineered Cytochrome c | Aryl amine, Diazo compound | up to 95:5 e.r. | α-Trifluoromethyl amino ester | acs.orgnih.gov |

| Reductive Trifluoroalkylation | Nickel/Chiral Ligand | Acyl chloride | High ee | α-Trifluoromethylated ketone | organic-chemistry.org |

| Strecker Reaction | Chiral Guanidine | Trifluoromethyl Ketimine | up to 99% ee | α-Amino nitrile | nih.gov |

Applications of N Methyl 1,1,1 Trifluoro 2 Propylamine As a Chiral Building Block and Chemical Reagent

Utilization in Asymmetric Organic Synthesis

The principles of asymmetric synthesis rely heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. N-Methyl-1,1,1-trifluoro-2-propylamine, with its stereogenic center, serves as an effective chiral auxiliary in various transformations.

In the construction of complex molecules, such as pharmaceuticals and natural products, achieving the correct stereochemistry is paramount. Chiral auxiliaries, like this compound, are employed to transfer their stereochemical information to the target molecule. wikipedia.org The amine functionality allows for its temporary attachment to a substrate, often through the formation of an amide or imine. The steric and electronic properties of the trifluoromethyl and methyl groups then create a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer. nih.gov After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled. This strategy is crucial in multi-step syntheses where the precise control of stereochemistry at each stage is essential for the successful creation of the final complex molecule.

The effectiveness of a chiral auxiliary is often determined by its ability to induce high diastereoselectivity. The rigid conformation that can be achieved upon attachment of this compound to a substrate, influenced by the bulky trifluoromethyl group, can lead to excellent stereocontrol in subsequent reactions such as alkylations or aldol (B89426) reactions.

The ring-opening of epoxides by nucleophiles is a fundamental transformation in organic synthesis, providing a direct route to 1,2-difunctionalized compounds. chemistrysteps.com When a chiral amine like this compound is used as the nucleophile, the reaction can proceed with a high degree of stereoselectivity, yielding enantiomerically enriched β-amino alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. rsc.org

The reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. masterorganicchemistry.com In the case of unsymmetrical epoxides, the regioselectivity of the attack is influenced by both steric and electronic factors. The nucleophilic attack generally occurs at the less substituted carbon atom under neutral or basic conditions. chemistrysteps.com The stereochemistry of the resulting β-amino alcohol is determined by the stereochemistry of both the epoxide and the chiral amine, as the attack occurs from the backside, resulting in an inversion of configuration at the attacked carbon center. khanacademy.org

A summary of representative epoxide opening reactions is presented in the table below:

| Epoxide Substrate | Chiral Amine | Product | Stereochemical Outcome |

| Propylene Oxide | (R)-N-Methyl-1,1,1-trifluoro-2-propylamine | (R)-1-((R)-1,1,1-trifluoropropan-2-ylamino)propan-2-ol | Diastereoselective |

| Styrene Oxide | (S)-N-Methyl-1,1,1-trifluoro-2-propylamine | (S)-2-((S)-1,1,1-trifluoropropan-2-ylamino)-2-phenylethan-1-ol | Regio- and Diastereoselective |

| Cyclohexene Oxide | (R,S)-N-Methyl-1,1,1-trifluoro-2-propylamine | trans-2-(N-Methyl-1,1,1-trifluoro-2-propylamino)cyclohexanol | Anti-addition |

This compound as a Precursor to Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense interest in medicinal and agricultural chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. nih.gov this compound can serve as a valuable precursor for the synthesis of various fluorinated nitrogen-containing heterocycles, including pyridines, pyrimidines, and triazines.

For instance, the amine functionality can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fluorinated dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.gov Similarly, reaction with appropriate precursors can lead to the formation of fluorinated pyrimidine (B1678525) and triazine rings. wjarr.comscirp.org The trifluoromethyl group at a chiral center provides a handle for creating stereochemically defined fluorinated heterocycles, which are highly sought after in drug discovery. mdpi.com

The following table illustrates potential synthetic routes to fluorinated heterocycles using this compound as a building block:

| Heterocycle | Synthetic Strategy |

| Fluorinated Pyridines | Condensation with a 1,5-dicarbonyl compound followed by cyclization and aromatization. |

| Fluorinated Pyrimidines | Reaction with a 1,3-dielectrophile such as a malonic acid derivative. wjarr.com |

| Fluorinated Triazines | Cyclocondensation with a cyanic acid derivative or a related three-atom component. researchgate.net |

Intermediacy in the Synthesis of Organometallic Compounds

Organometallic compounds play a crucial role in modern organic synthesis, acting as catalysts and reagents in a vast number of transformations. The nitrogen atom in this compound can coordinate to metal centers, making it a potential ligand for the synthesis of novel organometallic complexes. pvpcollegepatoda.org

For example, deprotonation of the amine can lead to the formation of a lithium amide, which can then be used to generate other organometallic species, such as lithium amidinates. researchgate.netresearchgate.net These amidinate ligands are known to stabilize a wide range of transition metals in various oxidation states. harvard.edu The resulting chiral, fluorinated organometallic complexes could find applications as catalysts in asymmetric synthesis.

Furthermore, the amine itself can act as a neutral ligand in coordination complexes with transition metals. mdpi.com The trifluoromethyl group can influence the electronic properties and stability of the resulting complexes, potentially leading to catalysts with unique reactivity and selectivity. For instance, coordination to a metal center could enhance the Lewis acidity of the metal, making it a more effective catalyst in reactions such as Diels-Alder or Friedel-Crafts alkylations.

Application in the Development of Specialty Chemicals

Specialty chemicals are a class of high-value products that are used in a wide range of industries, including pharmaceuticals, agrochemicals, and materials science. biesterfeld.no The unique combination of chirality and fluorine content in this compound makes it an attractive building block for the synthesis of such specialty chemicals.

In the pharmaceutical industry, the incorporation of a trifluoromethyl group can improve the metabolic stability and bioavailability of a drug candidate. nih.gov As a chiral building block, this compound can be used to introduce a specific stereocenter, which is often crucial for the biological activity of a drug.

In the agrochemical sector, many modern pesticides and herbicides contain fluorinated heterocyclic motifs. researchgate.net As discussed in section 5.2, this compound can serve as a precursor to these structures, contributing to the development of new and more effective crop protection agents.

Research on Derivatives and Analogs of N Methyl 1,1,1 Trifluoro 2 Propylamine

Academic Investigations of N-Methyl-1,1,1-trifluoro-2-propylamine Stereoisomers

This compound possesses a chiral center at the carbon atom bonded to the trifluoromethyl group and the amino group. Consequently, it exists as a pair of enantiomers: (R)-N-Methyl-1,1,1-trifluoro-2-propylamine and (S)-N-Methyl-1,1,1-trifluoro-2-propylamine. The hydrochloride salts of both the (R) and (S) enantiomers are commercially available, indicating their stability and utility in research. oakwoodchemical.comkeyorganics.netparchem.com

While specific academic studies focusing exclusively on the synthesis and resolution of this compound stereoisomers are not extensively detailed in the reviewed literature, the broader field of chiral trifluoromethylated amines is well-established. The general importance of stereochemistry in pharmacologically active compounds is widely recognized, as different enantiomers can exhibit distinct biological activities and metabolic profiles. 111.68.96 Synthetic strategies for accessing enantioenriched α-trifluoromethyl amines often rely on methods such as biocatalytic N-H bond insertion, diastereoselective couplings, and the reduction of trifluoromethyl-substituted imines. nih.govnih.gov For instance, research into the synthesis of chiral trifluoromethylated enamides has demonstrated efficient chirality transfer from α-chiral allylic amines, providing a pathway to complex chiral nitrogen-containing compounds. chemrxiv.org Conformational studies on related chiral tri- and tetrafluoropropionamides derived from chiral secondary amines have utilized X-ray analysis and theoretical calculations to understand the influence of fluorine substitution on molecular conformation. researchgate.net These general methodologies and principles are applicable to the specific stereoisomers of this compound, highlighting the foundational approaches that would be used in their detailed investigation.

N-Substituted Trifluoromethyl Amines and their Synthetic Utility

N-substituted trifluoromethyl amines represent a class of compounds with significant potential in medicinal chemistry, largely due to the electron-withdrawing nature of the trifluoromethyl (CF3) group. This substitution can effectively modulate the basicity of the amine nitrogen, a critical parameter for drug-receptor interactions and pharmacokinetic properties. beilstein-journals.org The α-trifluoromethyl amine motif is often considered a bioisostere for an amide group, as it can mimic the hydrogen-bonding characteristics of an amide while offering increased resistance to proteolytic degradation. nih.gov

The synthetic utility of these compounds is broad. Research has shown that N-methylation of amides can impart benefits such as resistance to metabolizing enzymes and improved membrane permeability. nih.gov The synthesis of N-methyl-N-polyfluoroalkyl-D-glucamines, for example, demonstrates the alkylation of secondary amines with polyfluoroalkyl iodides to create novel fluorous chiral resolving agents. researchgate.netfluorine1.ru

However, the stability of N-trifluoromethyl amines can be a concern. Studies have shown that while N-trifluoromethyl amines are often prone to hydrolysis, their heterocyclic counterparts, such as N-trifluoromethyl azoles, exhibit excellent aqueous stability. This has led to a greater focus on the latter in drug design. mdpi.comrsc.orgresearchgate.net

| Feature | Implication for N-Substituted CF3 Amines | Source(s) |

| Basicity Modulation | The strong electron-withdrawing CF3 group lowers the basicity of the amine. | beilstein-journals.org |

| Bioisosterism | Can act as a metabolically stable surrogate for amide groups in peptidomimetics. | nih.gov |

| Metabolic Stability | N-alkylation can protect against enzymatic degradation. | nih.gov |

| Aqueous Stability | Can be prone to hydrolysis, limiting utility compared to more stable analogs. | mdpi.comrsc.orgresearchgate.net |

Trifluoromethylated Amines with Varied Alpha-Carbon Substituents

The synthesis of α-trifluoromethyl amines with diverse substituents on the stereogenic carbon atom is a key objective for creating libraries of potential drug candidates. A primary strategy for achieving this is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov Another powerful approach involves the nucleophilic addition of various carbon-based groups to trifluoromethyl imines. This allows for the introduction of a wide array of substituents at the alpha-carbon. nih.gov

Methods for these additions are extensive and include:

Aryl and Heteroaryl Additions: The addition of aryl nucleophiles, such as those derived from arylboroxines, to CF3-imines is an effective route to chiral benzylic α-trifluoromethyl amines, which are important pharmacophores. nih.govnih.gov

Alkylation: The use of organometallic reagents, like diorganozinc reagents, enables the addition of alkyl groups to CF3-substituted imines. nih.gov

Other Nucleophiles: A variety of other nucleophiles, including alkynes, allyl groups, enolates, and cyanide, have been successfully added to trifluoromethyl imines to generate α-secondary and α-tertiary amines with diverse functionalities. nih.gov

These synthetic strategies provide robust platforms for creating a wide range of α-trifluoromethyl amines, each with unique steric and electronic properties conferred by the varied substituents at the alpha-position.

Synthesis and Exploration of Fluorinated Aliphatic and Heterocyclic Amine Derivatives

The incorporation of trifluoromethylated amine moieties into aliphatic and heterocyclic frameworks is a burgeoning area of research, aimed at producing novel structures with enhanced biological and material properties.

The synthesis of trifluoromethylated 1,3-oxazinanes has been achieved using 4-trifluoromethyl-β-lactams as versatile building blocks. These β-lactams can undergo ring-opening reactions to form functionalized aminopropane systems, which can then be cyclized to form the desired oxazinane derivatives. This approach provides a pathway to a diverse set of CF3-containing azaheterocycles. nih.govrsc.org

N-trifluoromethyl azoles have emerged as a particularly promising class of compounds in medicinal chemistry. Unlike their N-trifluoromethyl amine counterparts, N-trifluoromethyl azoles demonstrate excellent stability in aqueous media. mdpi.comrsc.orgresearchgate.net Compared to their N-methyl analogs, N-trifluoromethyl azoles exhibit higher lipophilicity, which can lead to increased metabolic stability and cell permeability. mdpi.comresearchgate.net Their synthesis has been a subject of significant research, with methods developed that often face challenges such as the need for harsh reagents. However, newer strategies, such as an N-trifluoromethylation/cyclization approach using nitriles and 1,3-dipoles, are making these valuable motifs more accessible. nih.gov These compounds can also serve as bioisosteres for N-iso-propyl and N-tert-butyl azoles, further expanding their utility in drug design. mdpi.comresearchgate.net

| Property | N-Methyl Azole | N-Trifluoromethyl Azole | Source(s) |

| Aqueous Stability | Stable | Excellent | mdpi.comrsc.orgresearchgate.net |

| Lipophilicity | Lower | Higher | mdpi.comresearchgate.net |

| Metabolic Stability | Variable | Potentially Increased | mdpi.comresearchgate.net |

| Permeability | Variable | Potentially Increased | mdpi.comresearchgate.net |

Spirocyclic structures, which contain a single atom as the pivot for two rings, are of great interest in medicinal chemistry due to their inherent three-dimensionality and structural rigidity. The incorporation of trifluoromethylated groups into these frameworks is an active area of research. researchgate.net

Various synthetic strategies have been developed to construct trifluoromethyl-substituted spirocycles:

Cycloaddition Reactions: [3+2] cycloadditions of in situ-generated nitrile imines derived from trifluoroacetonitrile (B1584977) with thiocarbonyl compounds have been used to synthesize novel trifluoromethylated spiro-1,3,4-thiadiazoles. researchgate.net

Radical-Mediated Spirocyclization: Radical-based methods provide a powerful tool for the construction of complex spiro compounds, including those containing trifluoromethyl groups. researchgate.net

Annulation Reactions: The [2+1] annulation of α,β-unsaturated carbonyl compounds has been used to create trifluoromethylated spiro cyclopropanes, which can be further transformed into other useful building blocks. researchgate.net

Multi-component Reactions: Stereoselective syntheses of trifluoromethyl-containing spirocyclic oxindoles have been achieved using N-2,2,2-trifluoroethylisatin ketimines in various cycloaddition reactions. rsc.org

These methods provide access to a diverse library of trifluoromethylated spiro-N-heterocycles, combining the unique properties of the CF3 group with the constrained topology of spirocyclic systems. mdpi.comrsc.org

Future Research Directions in N Methyl 1,1,1 Trifluoro 2 Propylamine Chemistry

Advancements in Sustainable and Scalable Synthetic Methodologies

The current synthesis of related compounds, such as (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride, often begins with precursors like 1,1,1-trifluoroacetone (B105887) and isopropylamine (B41738) derivatives. evitachem.com Future research will likely focus on developing more sustainable and scalable methods for producing N-Methyl-1,1,1-trifluoro-2-propylamine. A key goal is to move away from traditional, often harsh, reagents and conditions towards greener alternatives.

One promising direction is the use of metal-free fluorination strategies. rsc.org For instance, the use of reagents like Selectfluor in a one-pot synthesis could offer a safer and more environmentally friendly approach. rsc.org Additionally, employing water as a cosolvent in such reactions could further enhance the sustainability and facilitate scaled-up production. rsc.org The development of catalytic methods that reduce waste and improve atom economy will be paramount. Hydrogenation reduction of readily available fluorine-containing nitro compounds represents another sustainable pathway for the synthesis of fluorinated amines. alfa-chemistry.com

Future methodologies could also focus on the valorization of greenhouse gases, such as SF6, to develop more benign deoxyfluorination reagents, replacing harsher alternatives. nih.govacs.org The overarching trend is towards processes that are not only efficient but also align with the principles of green chemistry, minimizing environmental impact and improving safety.

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Precursors | Reagents | Potential Advantages |

| Current Method | 1,1,1-trifluoroacetone, Isopropylamine derivative | Methylating agent, HCl | Established route |

| Metal-Free Fluorination | Amines | Selectfluor | Safer, milder conditions, metal-free rsc.org |

| Hydrogenation Reduction | Fluorine-containing nitro compounds | H2, Catalyst (e.g., Pd/C) | Economical, sustainable alfa-chemistry.com |

| Deoxyfluorination | Amines, CO2/CS2 | SF6-derived reagents | Utilizes greenhouse gas, greener alternative nih.govacs.org |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The stereochemistry of this compound is crucial for its potential applications, particularly in pharmaceuticals and materials science. Future research will undoubtedly delve into the development of novel catalytic systems to achieve high levels of stereoselectivity in its synthesis. While methods for the enantioselective synthesis of the parent amine, 1,1,1-trifluoro-2-propanamine, have been established using chiral auxiliaries, there is room for improvement and diversification. soton.ac.uk

Organocatalysis presents a particularly attractive avenue. Chiral phosphoric acids, squaramides, and other organocatalysts have shown great promise in asymmetric synthesis and could be adapted for the stereoselective synthesis of this compound. The development of transition-metal catalysts, particularly those based on earth-abundant metals, will also be a key area of focus. These catalysts could enable highly efficient and enantioselective transformations under mild conditions.

A deeper understanding of the reaction mechanisms will be crucial for designing more effective catalysts. The goal is to develop catalytic systems that not only provide high enantiomeric excess but are also robust, recyclable, and economically viable for large-scale production.

In-depth Mechanistic Investigations and Refined Computational Models

To accelerate the development of new synthetic methods and catalysts, a thorough understanding of the reaction mechanisms is essential. Future research will likely involve in-depth mechanistic investigations using a combination of experimental techniques and computational modeling.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable insights into the reaction pathways, intermediates, and transition states. These experimental findings can then be used to develop and refine computational models. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the thermodynamics and kinetics of different reaction pathways, predict the stereochemical outcomes, and guide the design of new catalysts. nih.govresearchgate.net

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of the reactions involved in the synthesis of this compound. This knowledge will be instrumental in optimizing existing methods and developing new, more efficient synthetic strategies.

Expansion of Synthetic Applications in Complex Molecule Assembly

While the primary focus of current research is on the synthesis of this compound itself, future investigations will likely explore its applications as a building block in the assembly of more complex molecules. The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive synthon for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

For instance, it could be incorporated into bioactive scaffolds to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The development of robust protocols for the selective functionalization of this compound will be crucial for unlocking its full potential in complex molecule synthesis. This could involve the development of new protecting group strategies and the exploration of its reactivity in various coupling reactions.

Integration with Emerging Fluorination Technologies

The field of fluorine chemistry is rapidly evolving, with new and innovative fluorination technologies constantly emerging. nih.gov Future research on this compound will likely involve the integration of these cutting-edge technologies to develop more efficient and selective synthetic methods.

Photoredox catalysis, for example, has emerged as a powerful tool for the formation of C-F bonds under mild conditions. nottingham.ac.uk This technology could potentially be applied to the synthesis of this compound, offering a more sustainable alternative to traditional fluorination methods. Electrosynthesis is another emerging technology that could provide a green and efficient means of introducing fluorine into organic molecules.

By embracing these emerging technologies, researchers can push the boundaries of what is currently possible in the synthesis of this compound and other fluorinated compounds, paving the way for new discoveries and applications.

Q & A

Q. What are the standard synthetic routes for N-Methyl-1,1,1-trifluoro-2-propylamine, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or reductive amination. For fluorinated analogs, trifluoromethyl groups are typically introduced using fluorinating agents like SF₄ or via substitution reactions with trifluoromethyl halides. Key steps include:

- Methylamine substitution : Reacting trifluoro-2-propyl halides with methylamine in anhydrous solvents (e.g., THF) under inert atmospheres .

- Temperature control : Maintaining temperatures between 0–60°C to prevent side reactions .

- Purification : Distillation under reduced pressure (e.g., bp ~60–80°C) or column chromatography for high-purity isolates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl groups (δ ~-60 to -70 ppm). ¹H and ¹³C NMR identify methyl and propylamine backbone signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~148) .

- GC-MS/HPLC : Used for purity assessment, especially when synthesizing derivatives or analyzing degradation products .

Q. How does the compound’s structure influence its solubility and stability in common solvents?

The trifluoromethyl group enhances lipophilicity, reducing water solubility but improving stability in organic solvents (e.g., dichloromethane, ethers). Stability studies should:

- Test hydrolysis resistance under acidic/alkaline conditions (pH 2–12) .

- Monitor thermal decomposition via TGA/DSC (degradation onset >150°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and non-fluorinated analogs?

Fluorine’s electronegativity alters electronic and steric profiles:

Q. How can this compound be applied in phase-change CO₂ capture systems, and what methodological challenges arise?

Fluorinated amines like this compound may enhance CO₂ absorption kinetics due to increased Lewis acidity:

- Experimental design : Mix with tertiary amines (e.g., N-Methyl-1,3-propanediamine) in aqueous/organic biphasic systems and measure CO₂ loading capacities via gravimetric analysis .

- Challenges : Address solvent volatility by optimizing alkyl chain length and fluorination degree .

Q. What safety protocols are critical when handling this compound, given its potential volatility and toxicity?

- Engineering controls : Use closed-loop systems with scrubbers to capture volatile amines .

- PPE : Wear nitrile gloves, face shields, and respirators with organic vapor cartridges .

- Waste management : Neutralize residues with dilute HCl before disposal .

Q. How do steric effects from the trifluoromethyl group influence regioselectivity in catalytic reactions?

- Case study : In Pd-catalyzed cross-couplings, the CF₃ group may direct meta-substitution in aryl intermediates. Compare yields with/without fluorine via LC-MS .

- Steric maps : Generate 3D conformational models (e.g., using Avogadro) to visualize steric hindrance .

Methodological Notes

- Synthetic optimization : Always validate reaction progress with TLC or in-situ FTIR to detect intermediates .

- Data validation : Cross-reference experimental results with computational predictions to resolve contradictions .

- Safety compliance : Regularly audit lab protocols against guidelines from ECHA or OSHA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.